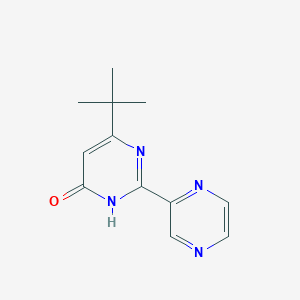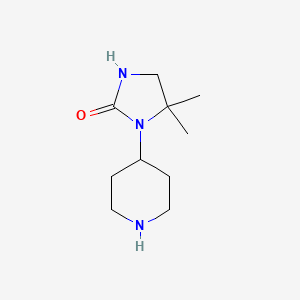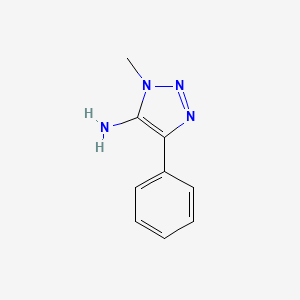
1-methyl-4-phenyl-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-phenyl-1H-1,2,3-triazol-5-amine is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-phenyl-1H-1,2,3-triazol-5-amine can be synthesized through a variety of methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between phenylhydrazine and methyl isocyanide in the presence of a suitable catalyst can yield the desired triazole compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-phenyl-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a wide range of substituted triazoles .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in the development of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-methyl-4-phenyl-1H-1,2,3-triazol-5-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. Specific pathways involved may include enzyme inhibition or receptor binding, depending on the application .
Comparison with Similar Compounds
1-Phenyl-1H-1,2,3-triazole: Lacks the methyl group at the 1-position.
4-Phenyl-1H-1,2,3-triazole: Lacks the methyl group and has a different substitution pattern.
1-Methyl-1H-1,2,3-triazole: Lacks the phenyl group at the 4-position.
Uniqueness: 1-Methyl-4-phenyl-1H-1,2,3-triazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and phenyl groups enhances its ability to interact with various molecular targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C9H10N4 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-methyl-5-phenyltriazol-4-amine |
InChI |
InChI=1S/C9H10N4/c1-13-9(10)8(11-12-13)7-5-3-2-4-6-7/h2-6H,10H2,1H3 |
InChI Key |
LEPYVKAYTJYHFN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=N1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



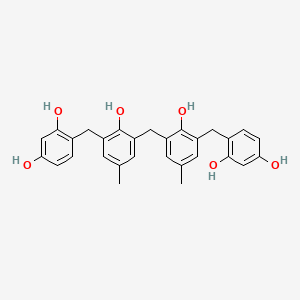

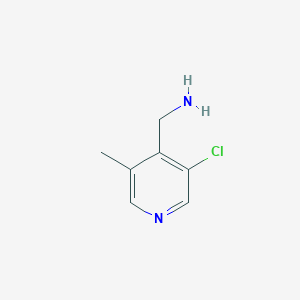
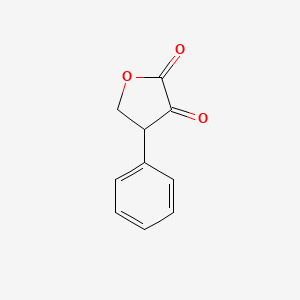
methyl]pyrrolidine](/img/structure/B12827756.png)

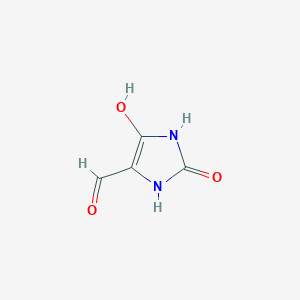
![5-(2-aminoethoxy)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12827771.png)
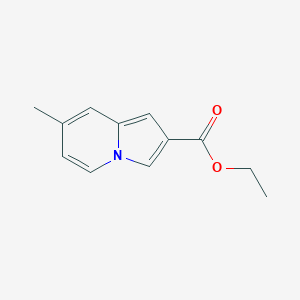
![N-[2-(2,4-Diaminopyrido[2,3-D]pyrimidin-7-Yl)-2-Methylpropyl]-4-Phenoxybenzamide](/img/structure/B12827793.png)
